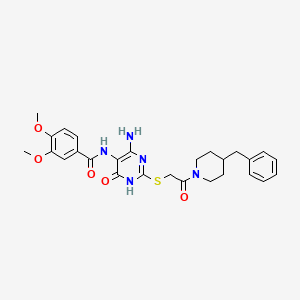
N-(4-amino-2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a piperidine ring, and a benzamide group. The presence of these groups suggests that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the functional groups, such as the amide and thio groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. Typically, compounds with similar structures have high solubility in polar solvents due to the presence of polar functional groups .Applications De Recherche Scientifique
Synthesis and Characterization
The scientific research landscape has seen the synthesis and characterization of numerous novel compounds derived from pyrimidine, showing a wide range of biological activities. A notable example includes the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibit significant analgesic and anti-inflammatory activities, highlighting their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Furthermore, the exploration of polyimide synthesis showcases the adaptability of pyrimidine structures in creating polymers with desirable thermal and solubility properties, indicating potential applications in material science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Anticancer and Antitumor Potential
The compound AZD4877, a novel kinesin spindle protein inhibitor, has been identified as having both significant biochemical potency and pharmaceutical properties suitable for anticancer treatment. This discovery underscores the compound's utility in arresting cancer cells in mitosis, leading to cellular death and demonstrating the potential for clinical development as a cancer therapeutic agent (Theoclitou et al., 2011). Additionally, research into 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine underscores its role as a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, with significant activity against the Walker 256 carcinosarcoma in rats, indicating its antitumor efficacy (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Antimicrobial Applications
Synthesis and biological evaluation of new thiourea derivatives bearing the benzenesulfonamide moiety have demonstrated potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. This research highlights the therapeutic potential of these compounds in treating tuberculosis and possibly other bacterial infections, showcasing the importance of structural modifications in enhancing biological activity (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).
Multifunctional Agents for Alzheimer's Disease
The investigation into multifunctional agents for Alzheimer's disease, specifically focusing on a pyrimidine-2,4-diamine template, has yielded promising results. These compounds display a broad spectrum of biological activities, including anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities. Such multifaceted therapeutic actions highlight the potential of these agents in a multi-targeted approach to treating Alzheimer's disease, emphasizing the critical role of structural factors in determining their biological profile (Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012).
Orientations Futures
Future research on this compound could involve further elucidation of its structure, synthesis methods, and potential biological activities. Given the wide range of activities exhibited by similar compounds, this compound could have potential applications in various fields, including medicine and pharmacology .
Propriétés
IUPAC Name |
N-[4-amino-2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O5S/c1-36-20-9-8-19(15-21(20)37-2)25(34)29-23-24(28)30-27(31-26(23)35)38-16-22(33)32-12-10-18(11-13-32)14-17-6-4-3-5-7-17/h3-9,15,18H,10-14,16H2,1-2H3,(H,29,34)(H3,28,30,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZCCQSJSQSUIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2360384.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2360386.png)
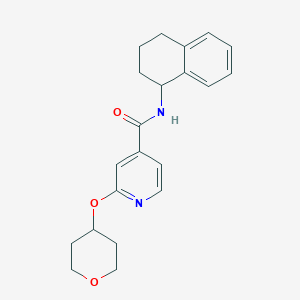
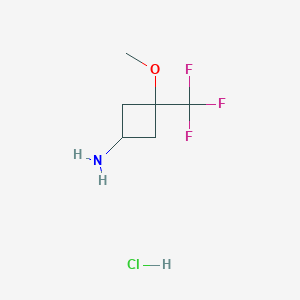
![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2360389.png)
![2',2'-Dimethyl-2H-spiro[benzofuran-3,3'-pyrrolidin]-2-one](/img/structure/B2360391.png)
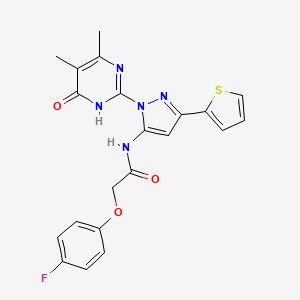
![Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B2360396.png)
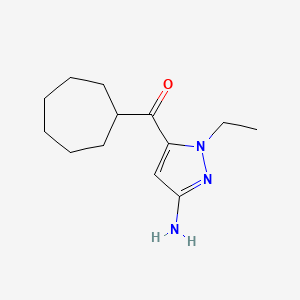

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2360401.png)
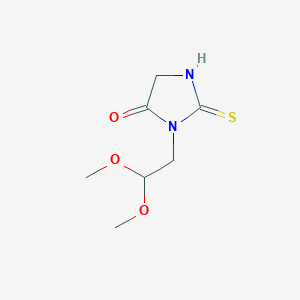
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate](/img/structure/B2360405.png)

